molecular formula C13H11ClO2 B1586237 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran CAS No. 43020-12-8

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Cat. No.: B1586237
CAS No.: 43020-12-8
M. Wt: 234.68 g/mol
InChI Key: AOCVLRAZYZGWMS-UHFFFAOYSA-N
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Description

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran is a chemical compound belonging to the furan family, characterized by its aromatic structure and the presence of a chlorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran typically involves the following steps:

  • Furan Synthesis: The starting material, furan, is synthesized through the dehydration of pentose sugars or the decarboxylation of furfural.

  • Chlorination: The furan ring is chlorinated to introduce the chlorine atom at the 4-position of the phenyl ring.

  • Acetylation: The compound undergoes acetylation to introduce the acetyl group at the 3-position.

  • Methylation: Finally, methylation occurs at the 2-position to complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the furan ring to produce derivatives such as furanones.

  • Reduction: Reduction reactions can reduce the acetyl group to an alcohol.

  • Substitution: Substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Furanones, furan acids.

  • Reduction: 3-Hydroxy-5-(4-chlorophenyl)-2-methylfuran.

  • Substitution: Derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, fragrances, and other chemical products.

Comparison with Similar Compounds

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran is similar to other furan derivatives, such as:

  • Furan-2-carboxaldehyde

  • 5-(4-Chlorophenyl)-2-methylfuran

  • 3-Acetyl-2-methylfuran

Uniqueness: What sets this compound apart is its specific combination of functional groups and the presence of the chlorine atom, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-8(15)12-7-13(16-9(12)2)10-3-5-11(14)6-4-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCVLRAZYZGWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370633
Record name 1-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43020-12-8
Record name 1-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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